(S)-1-N-Cbz-3-formyl-pyrrolidine
Overview
Description
(S)-1-N-Cbz-3-formyl-pyrrolidine is a chiral compound that features a pyrrolidine ring with a formyl group at the third position and a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-N-Cbz-3-formyl-pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-pyrrolidine-3-carboxylic acid.
Protection of the Amino Group: The amino group of the pyrrolidine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.
Formylation: The protected pyrrolidine is then subjected to formylation using a formylating agent like ethyl formate or formic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-N-Cbz-3-formyl-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming imines or oximes when reacted with amines or hydroxylamines, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Primary amines or hydroxylamines in the presence of a mild acid catalyst.
Major Products Formed
Oxidation: (S)-1-N-Cbz-3-carboxyl-pyrrolidine.
Reduction: (S)-1-N-Cbz-3-hydroxymethyl-pyrrolidine.
Substitution: (S)-1-N-Cbz-3-imino-pyrrolidine or (S)-1-N-Cbz-3-oxime-pyrrolidine.
Scientific Research Applications
(S)-1-N-Cbz-3-formyl-pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules that can be used in biochemical studies and drug discovery.
Medicine: It is involved in the development of new therapeutic agents, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-1-N-Cbz-3-formyl-pyrrolidine depends on its specific application. In medicinal chemistry, it often acts as a precursor to bioactive molecules that interact with specific molecular targets such as enzymes or receptors. The formyl group can undergo chemical modifications, leading to the formation of active compounds that can inhibit or modulate the activity of target proteins, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-N-Cbz-3-hydroxymethyl-pyrrolidine
- (S)-1-N-Cbz-3-carboxyl-pyrrolidine
- (S)-1-N-Cbz-3-imino-pyrrolidine
Uniqueness
(S)-1-N-Cbz-3-formyl-pyrrolidine is unique due to its specific combination of a formyl group and a Cbz-protected pyrrolidine ring. This structural arrangement provides distinct reactivity and versatility in synthetic applications, making it a valuable intermediate in the synthesis of various complex molecules.
Properties
IUPAC Name |
benzyl (3S)-3-formylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPSCBPOCONUDM-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1C=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364045 | |
Record name | (S)-1-N-Cbz-3-formyl-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212307-91-9 | |
Record name | Phenylmethyl (3S)-3-formyl-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1212307-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-1-N-Cbz-3-formyl-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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